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Compound Name: 2-Ethyl-3-nitroquinoline

Cat. No.: B15069625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives represent a

cornerstone in various industrial sectors, owing to their versatile chemical properties and broad

spectrum of biological activities. This technical guide provides a comprehensive overview of the

core industrial applications of quinoline derivatives, with a focus on their roles in medicinal

chemistry, agriculture, and materials science. The information presented herein is intended to

serve as a valuable resource for researchers, scientists, and professionals involved in drug

discovery and material development.

Medicinal Chemistry: A Privileged Scaffold in Drug
Discovery
The quinoline nucleus is a prominent structural motif in a vast number of pharmacologically

active compounds, leading to its designation as a "privileged scaffold."[1][2][3][4] Its ability to

interact with various biological targets has led to the development of numerous drugs with

diverse therapeutic applications.

Anticancer Activity
Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic

effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are varied

and include the inhibition of crucial cellular signaling pathways, induction of apoptosis, and

interference with DNA replication.
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Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound Cancer Cell Line IC50 (µM) Reference

4-(3,5-dimethyl-1H-

pyrazol-4-yl)-2,8-

bis(trifluoromethyl)qui

noline

HL-60 (Leukemia) 19.88 [5]

4-(3,5-dimethyl-1H-

pyrazol-4-yl)-2,8-

bis(trifluoromethyl)qui

noline

U937 (Leukemia) 43.95 [5]

2-Cyano-3-(4-

hydroxy-3-

methoxyphenyl)-N-

(quinolin-3-

yl)acrylamide

MCF-7 (Breast) 29.8 [5]

7-(4-

fluorobenzyloxy)N-(2-

(dimethylamino)ethyl)

quinolin-4-amine

Various < 1.0 [7]

Quinoline-chalcone

derivative 12e
MGC-803 (Gastric) 1.38 [8]

Quinoline-chalcone

derivative 12e
HCT-116 (Colon) 5.34 [8]

Quinoline-chalcone

derivative 12e
MCF-7 (Breast) 5.21 [8]

A key mechanism through which certain quinoline derivatives exert their anticancer effects is

the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently

dysregulated in cancer.[9]
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PI3K/Akt Signaling Pathway Inhibition by Quinoline Derivatives
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Antimalarial Activity
Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery, with

quinine and chloroquine being notable examples.[10] These compounds primarily act by

interfering with the detoxification of heme in the malaria parasite.[9][11]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

Compound
Plasmodium
falciparum Strain

IC50 (µM) Reference

Chloroquine 3D7 (sensitive) ~0.02

1-(2-

(methylamino)ethyl)-3-

(quinolin-4-yl)thiourea

Chloroquine-resistant 1.2 [2]

Amino-quinoline

derivative 40a
Pf3D7 (sensitive) 0.25 [2]

Quinoline-sulfonamide

hybrid
3D7 (sensitive) 0.05

Quinoline-sulfonamide

hybrid
K1 (resistant) 0.41

The mechanism of action of chloroquine involves its accumulation in the parasite's acidic food

vacuole, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite

death.

Antibacterial and Antifungal Activities
Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against various

pathogenic bacteria and fungi.

Table 3: Antibacterial Activity of Representative Quinoline Derivatives
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Compound Bacterial Strain MIC (µg/mL) Reference

Quinoline derivative 6 Clostridium difficile 1.0

Quinoline-based

hydroxyimidazolium

hybrid 7b

Staphylococcus

aureus
2

Quinoline-based

hydroxyimidazolium

hybrid 7b

Mycobacterium

tuberculosis H37Rv
10

Quinolone-based

dihydrotriazine

derivative 93a-c

Staphylococcus

aureus
2

Quinolone-based

dihydrotriazine

derivative 93a-c

Escherichia coli 2

Table 4: Antifungal Activity of Representative Quinoline Derivatives

Compound Fungal Strain EC50 (µg/mL) Reference

Quinoline derivative

Ac12

Sclerotinia

sclerotiorum
0.52 [3]

Quinoline derivative

Ac12
Botrytis cinerea 0.50 [3]

Quinoline derivative

3f-4

Sclerotinia

sclerotiorum
0.41 [10]

Quinoline derivative

3f-28

Sclerotinia

sclerotiorum
0.55 [10]

Quinoline derivative 5 Dermatophytes GM = 19.14
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Agrochemicals: Protecting Crops from Pests and
Diseases
The biological activity of quinoline derivatives extends to the agricultural sector, where they are

utilized as effective pesticides and fungicides.

Fungicides
Certain quinoline derivatives have demonstrated potent fungicidal activity against various plant

pathogens, helping to protect crops and improve yields.[3][10] The data for antifungal activity

against phytopathogenic fungi can be found in Table 4.

Insecticides
While less common than their fungicidal counterparts, some quinoline derivatives have been

developed as insecticides for the control of agricultural pests.

Materials Science: Enhancing Performance and
Functionality
The unique electronic and chemical properties of the quinoline scaffold have led to its

incorporation into advanced materials with a range of industrial applications.

Corrosion Inhibitors
Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys,

particularly in acidic environments. They function by adsorbing onto the metal surface, forming

a protective film that prevents corrosive agents from reaching the metal.

Table 5: Corrosion Inhibition Efficiency of Representative Quinoline Derivatives
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Inhibitor Metal
Corrosive
Medium

Inhibition
Efficiency (%)

Reference

N'-(2-

hydroxybenzylide

ne)-2-(quinolin-8-

yloxy)acetohydra

zide (NHQA)

Mild Steel 1 M HCl 93.4

5-((2-(4-

dimethylamino)-

phenyl-1H-

benzo[d]imidazol

-1-yl)-methyl)-

quinolin-8-ol

Carbon Steel 1 M HCl >90

5-((2-(4-

nitrophenyl)-1H-

benzo[d]imidazol

-1-yl)-methyl)-

quinolin-8-ol

Carbon Steel 1 M HCl >90

Quinaldine Steel 0.5 M HCl ~80

Quinaldic Acid Steel 0.5 M HCl >85

The mechanism of corrosion inhibition involves the interaction of the π-electrons of the

quinoline ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of

the metal.
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Mechanism of Corrosion Inhibition by Quinoline Derivatives

Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, particularly 8-hydroxyquinoline and its metal complexes (e.g., Alq3), are

widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][4][5] These

materials serve as electron transport and emissive layers, contributing to the efficiency and

stability of OLED devices.

Table 6: Performance of Representative Quinoline-Based OLEDs
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Emitting
Material

Host
Max EQE
(%)

Max
Luminance
(cd/m²)

Color Reference

ZnStq_H:PV

K
PVK - ~400 Yellow

ZnStq_Cl:PV

K
PVK - ~250 Yellow

ZnStq_OCH3

:PVK
PVK - ~350 Yellow

TBQ-DPXZ - 25.1 18400 Green [7]

3Ph-Cz-CN - 18.1 - Blue

Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and

evaluation of quinoline derivatives.

Synthesis of Quinoline Derivatives
Several classical methods are employed for the synthesis of the quinoline scaffold.

Skraup-Doebner-von Miller Synthesis: This is a widely used method for synthesizing quinolines

from anilines and α,β-unsaturated carbonyl compounds.

Step 1: Dehydration of Glycerol: Glycerol is dehydrated using a strong acid (e.g., sulfuric

acid) to form acrolein.

Step 2: Michael Addition: Aniline undergoes a Michael addition to acrolein.

Step 3: Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed

cyclization and dehydration to form 1,2-dihydroquinoline.

Step 4: Oxidation: The 1,2-dihydroquinoline is oxidized to quinoline using an oxidizing agent

(e.g., nitrobenzene).
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In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the quinoline

derivative for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells

with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value

is then calculated.

Determination of Minimum Inhibitory Concentration
(MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of

a microorganism after overnight incubation.[3][8]

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

Serial Dilution: The quinoline derivative is serially diluted in a liquid growth medium in a 96-

well plate.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions for the specific bacterium

(e.g., 37°C for 18-24 hours).

Visual Assessment: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed.
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Drug Discovery and Development Workflow
The development of new quinoline-based drugs follows a structured pipeline from initial

discovery to clinical trials.
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Generalized Drug Discovery Workflow for Quinoline Derivatives

Conclusion
The quinoline scaffold continues to be a rich source of inspiration for the development of new

molecules with significant industrial applications. Its versatility in medicinal chemistry,

agriculture, and materials science underscores its importance in modern research and

development. This technical guide has provided a snapshot of the vast potential of quinoline

derivatives, highlighting key quantitative data, experimental methodologies, and underlying

scientific principles. Further exploration of structure-activity relationships and novel synthetic

strategies will undoubtedly lead to the discovery of new quinoline-based compounds with

enhanced efficacy and broader industrial utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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